![molecular formula C34H42BF4N3 B12844783 2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of high-purity reagents are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a model system to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology
In biological research, it may be used as a fluorescent probe or dye due to its unique optical properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, such as in drug delivery systems or as a diagnostic agent.
Industry
In industrial applications, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or physical properties of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolium-based dyes and fluorescent probes, such as:
- 1,3,3-Trimethyl-2-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]-3H-indolium chloride
- 2-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3,3-trimethyl-3H-indolium iodide
Uniqueness
What sets 2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate apart is its specific chemical structure, which imparts unique optical and chemical properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C34H42BF4N3 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
dimethyl-[(2E,6E)-2-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-6-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C34H42N3.BF4/c1-33(2)26-16-9-11-18-28(26)36(7)30(33)22-20-24-14-13-15-25(32(24)35(5)6)21-23-31-34(3,4)27-17-10-12-19-29(27)37(31)8;2-1(3,4)5/h9-12,16-23H,13-15H2,1-8H3;/q+1;-1 |
InChI Key |
INEKOXODMCXFMF-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/C3=[N+](C)C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
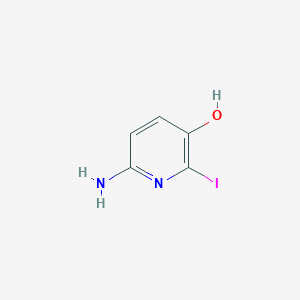
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
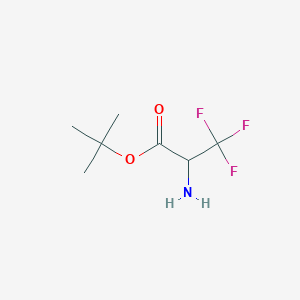
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
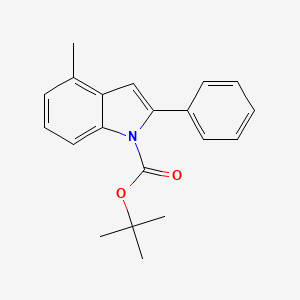
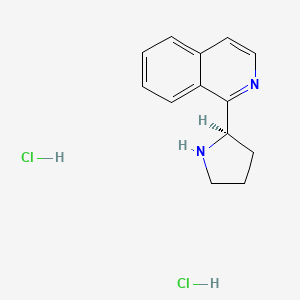
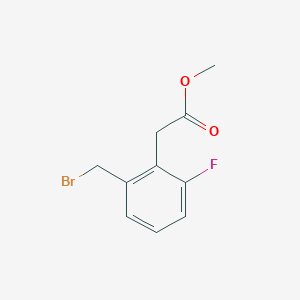
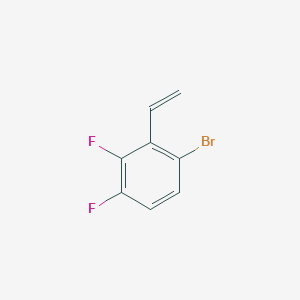
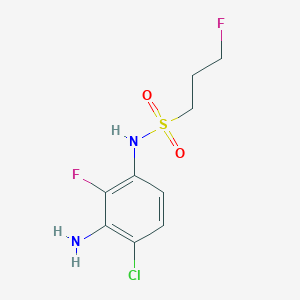
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
